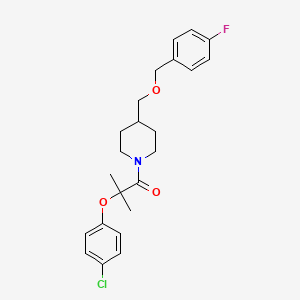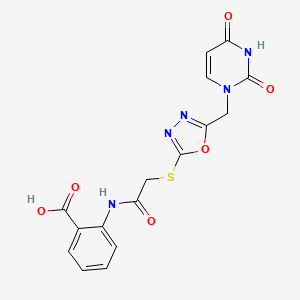
2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one is a sophisticated compound of significant interest across multiple scientific disciplines. Featuring a unique combination of chlorophenoxy and fluorobenzyl groups, this compound holds potential for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one typically involves a multi-step reaction process:
Formation of Intermediate Compounds: : This step includes the preparation of intermediate chlorophenoxy and fluorobenzyl derivatives through various reaction conditions including halogenation, nucleophilic substitution, and condensation reactions.
Coupling Reactions: : These intermediate compounds are then subjected to coupling reactions facilitated by catalysts such as palladium or copper, under an inert atmosphere, to form the desired complex molecule.
Purification: : The final product is often purified using techniques such as crystallization, column chromatography, or recrystallization to achieve the desired purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves scalable processes with optimized reaction conditions to ensure high yield and cost-effectiveness. Flow chemistry and continuous production techniques are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, which could involve reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions involving hydride donors like sodium borohydride can alter specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the halogenated positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, copper.
Major Products
The major products formed from these reactions depend on the reaction type:
Oxidation: : Formation of oxides or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Replacement of halogen groups with nucleophiles.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one finds applications in several research areas:
Chemistry: : Used in the development of new synthetic methodologies and as a reagent in organic synthesis.
Biology: : Investigated for its potential interactions with biological molecules and pathways.
Medicine: : Explored for pharmacological properties, including potential as a drug candidate for various conditions.
Industry: : Utilized in the synthesis of specialized materials and compounds for industrial applications.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with molecular targets:
Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: : Could influence pathways related to signal transduction, metabolic processes, or cellular communication.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one
2-(4-Chlorophenoxy)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one is distinguished by its unique combination of functional groups, which may confer specific chemical reactivity, biological interactions, or physical properties.
And there you have it—a comprehensive rundown of this interesting compound. How does that measure up to what you were looking for?
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFNO3/c1-23(2,29-21-9-5-19(24)6-10-21)22(27)26-13-11-18(12-14-26)16-28-15-17-3-7-20(25)8-4-17/h3-10,18H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIJSNIWOYMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)COCC2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)
![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2964776.png)

![(3Z)-1-benzyl-3-{[(2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2964779.png)






![2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2964790.png)

![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)
